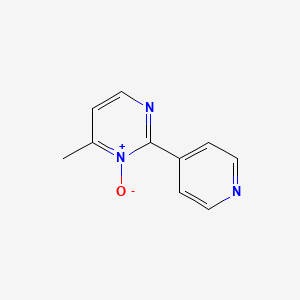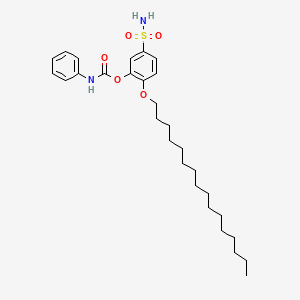![molecular formula C11H31O3PSi3 B15160978 Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate CAS No. 683238-90-6](/img/structure/B15160978.png)
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phosphonate moiety. This compound is notable for its applications in various fields of chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate typically involves the reaction of trimethylsilyl chloride with a suitable phosphonate precursor under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silylation, lithium aluminum hydride for reduction, and various oxidizing agents such as hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphines or other reduced phosphorus compounds .
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The molecular pathways involved in these reactions often include nucleophilic attack on the phosphorus atom, leading to the formation of new bonds and the release of trimethylsilyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)sulfide: This compound shares the trimethylsilyl groups but contains a sulfur atom instead of a phosphonate group.
Bis(trimethylsilyl)acetamide: Another similar compound, which contains an acetamide group instead of a phosphonate.
1,4-Bis(trimethylsilyl)butadiyne: This compound features a butadiyne backbone with trimethylsilyl groups attached.
Uniqueness
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl-containing compounds. The presence of the phosphonate group allows for a wider range of chemical transformations and applications, particularly in the synthesis of phosphorus-containing molecules .
Propiedades
Número CAS |
683238-90-6 |
|---|---|
Fórmula molecular |
C11H31O3PSi3 |
Peso molecular |
326.59 g/mol |
Nombre IUPAC |
trimethyl-[2-trimethylsilylethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C11H31O3PSi3/c1-16(2,3)11-10-15(12,13-17(4,5)6)14-18(7,8)9/h10-11H2,1-9H3 |
Clave InChI |
FGQBWLOTAUWYOK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


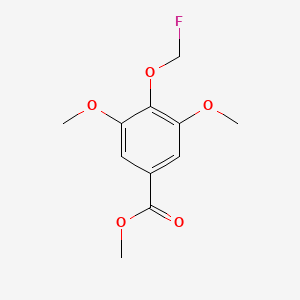
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
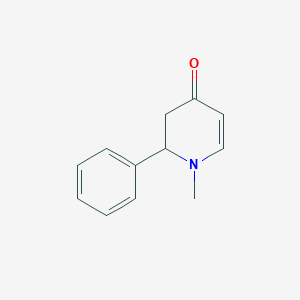
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
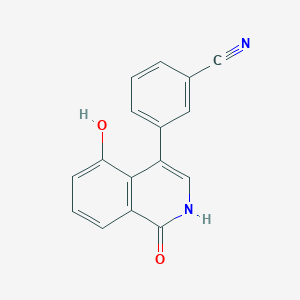
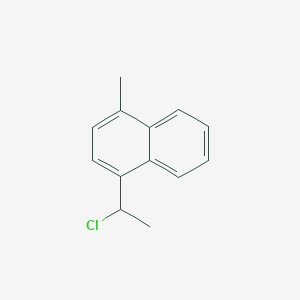

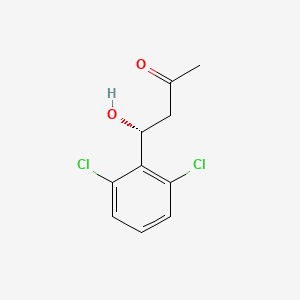
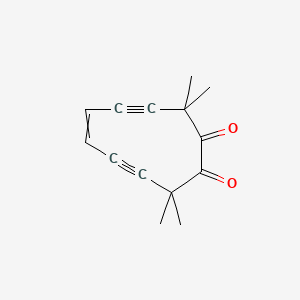
![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)

